molecular formula C10H11F2NO3 B8028544 1-Butoxy-2,3-difluoro-4-nitrobenzene

1-Butoxy-2,3-difluoro-4-nitrobenzene

Cat. No.: B8028544
M. Wt: 231.20 g/mol
InChI Key: ZYZGIXOBDMNIOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the electrophilic aromatic substitution reaction, where the benzene ring undergoes substitution with electrophiles to introduce the desired functional groups . The reaction conditions often include the use of strong acids or bases as catalysts and specific temperature and pressure conditions to facilitate the reaction.

Industrial Production Methods

Industrial production of 1-butoxy-2,3-difluoro-4-nitrobenzene may involve large-scale synthesis using similar electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

1-Butoxy-2,3-difluoro-4-nitrobenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids, bases, and reducing agents such as hydrogen gas or metal hydrides. The reaction conditions vary depending on the desired product but often involve controlled temperature and pressure to optimize the reaction yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce a wide range of functionalized benzene derivatives .

Scientific Research Applications

1-Butoxy-2,3-difluoro-4-nitrobenzene has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-butoxy-2,3-difluoro-4-nitrobenzene involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can interact with enzymes, receptors, and other biomolecules. The nitro group, for example, can undergo reduction to form reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Butoxy-2,3-difluoro-4-nitrobenzene is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of both electron-withdrawing (nitro) and electron-donating (butoxy) groups on the benzene ring makes it a versatile compound for various chemical reactions and applications .

Properties

IUPAC Name

1-butoxy-2,3-difluoro-4-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO3/c1-2-3-6-16-8-5-4-7(13(14)15)9(11)10(8)12/h4-5H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYZGIXOBDMNIOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C(=C(C=C1)[N+](=O)[O-])F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.